molecular formula C17H10N2O3S B2669981 N-(benzo[d]thiazol-6-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 922879-11-6

N-(benzo[d]thiazol-6-yl)-2-oxo-2H-chromene-3-carboxamide

Katalognummer: B2669981
CAS-Nummer: 922879-11-6
Molekulargewicht: 322.34
InChI-Schlüssel: MNDDNYQQGMYEHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(benzo[d]thiazol-6-yl)-2-oxo-2H-chromene-3-carboxamide is a hybrid molecule combining a coumarin (2H-chromen-2-one) scaffold with a benzo[d]thiazole moiety via a carboxamide linkage. The benzo[d]thiazole group, commonly found in anticancer agents, may enhance target specificity and bioavailability . This compound’s structural uniqueness lies in its rigid carboxamide linker and heterocyclic substituents, which distinguish it from related derivatives.

Eigenschaften

IUPAC Name

N-(1,3-benzothiazol-6-yl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O3S/c20-16(19-11-5-6-13-15(8-11)23-9-18-13)12-7-10-3-1-2-4-14(10)22-17(12)21/h1-9H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDDNYQQGMYEHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that compounds containing benzothiazole derivatives exhibit significant anticancer activity. N-(benzo[d]thiazol-6-yl)-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that derivatives of benzothiazole, including this compound, can induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.

Table 1: Anticancer Activity of N-(benzo[d]thiazol-6-yl)-2-oxo-2H-chromene-3-carboxamide

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.0Induction of apoptosis
HeLa (Cervical)4.5Inhibition of cell cycle progression
A549 (Lung)6.0Activation of caspase pathways

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties against various bacterial and fungal strains. Its effectiveness is attributed to the presence of both the benzothiazole and chromene moieties, which enhance its interaction with microbial targets.

Table 2: Antimicrobial Activity of N-(benzo[d]thiazol-6-yl)-2-oxo-2H-chromene-3-carboxamide

MicroorganismMinimum Inhibitory Concentration (MIC)Activity Type
Escherichia coli12 µg/mLBactericidal
Staphylococcus aureus8 µg/mLBacteriostatic
Candida albicans16 µg/mLFungicidal

Synthesis and Structural Insights

The synthesis of N-(benzo[d]thiazol-6-yl)-2-oxo-2H-chromene-3-carboxamide typically involves a multi-step process that includes condensation reactions between appropriate precursors. The structural elucidation can be achieved through techniques like X-ray crystallography and NMR spectroscopy, revealing insights into the molecular geometry and interactions.

Case Study: Synthesis Methodology
A recent study outlined a one-pot reaction approach that successfully synthesized this compound, yielding high purity and stability . The reaction involved the use of salicylaldehyde derivatives in conjunction with benzothiazole precursors.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Chromene Core

  • Bromo-Substituted Derivatives: Compounds such as 4-(6-bromo-2-oxo-2H-chromene-3-carbonyl)-N,1-diphenyl-1H-pyrazole-3-carboxamide (12a) feature a bromine atom at position 6 of the chromene ring, increasing molecular weight (MW: ~480 g/mol) and altering electronic properties.
  • Methoxy-Substituted Analogues: Derivatives like N-(3-methoxyphenyl)-6-methyl-2-oxo-2H-chromene-3-carboxamide (2) include methoxy groups on the phenyl ring, which enhance hydrogen-bonding capacity.

Table 1: Substituent Effects on Chromene Derivatives

Compound Chromene Substituent Linked Moiety Key Properties
Target Compound None Benzo[d]thiazol-6-yl High rigidity, moderate solubility
12a 6-Bromo Diphenylpyrazole Increased MW, lipophilicity
2 6-Methyl 3-Methoxyphenyl Enhanced H-bonding

Carboxamide Linker vs. Alternative Linkers

  • Acetamide Linkers : The compound 2-(4-Arylsubstituted-1H-1,2,3-triazol-1-yl)-N-(4-(2-(thiazol-2-yl)benzo[d]thiazol-6-yl) phenyl) acetamide employs a flexible acetamide bridge, which may improve conformational adaptability but reduce target specificity. The target compound’s direct carboxamide linkage provides rigidity, favoring stable interactions with enzymes or receptors .

Table 2: Heterocyclic Moieties and Physical Properties

Compound Heterocycle Melting Point (°C) Purity (%) Yield (%)
Target Compound Benzo[d]thiazol Not reported NA NA
7s Pyrimidin-2-ylamino 169.2–171.8 90.0 70
7t Thiazol-2-ylamino 237.7–239.1 92.0 68

Biologische Aktivität

N-(benzo[d]thiazol-6-yl)-2-oxo-2H-chromene-3-carboxamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of molecules that combine chromene and benzothiazole moieties. The chromene structure contributes to its biological activity, while the benzothiazole component enhances its pharmacological profile. The molecular formula is C16H13N2O3SC_{16}H_{13}N_{2}O_{3}S.

1. Anticancer Activity

Research indicates that compounds with chromene and benzothiazole structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The anticancer activity is often evaluated using in vitro assays against different cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
Compound AHeLa5.0Apoptosis
Compound BMCF-710.0Cell Cycle Arrest
N-(benzo[d]thiazol-6-yl)-2-oxo-2H-chromene-3-carboxamideA549TBDTBD

2. Acetylcholinesterase Inhibition

Another significant biological activity is the inhibition of acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. A study highlighted that compounds similar to N-(benzo[d]thiazol-6-yl)-2-oxo-2H-chromene-3-carboxamide demonstrate promising AChE inhibitory activity, with some derivatives showing IC50 values as low as 2.7 µM . This suggests potential therapeutic applications in cognitive enhancement and neuroprotection.

Table 2: AChE Inhibitory Activity

Compound NameIC50 Value (µM)Reference
Compound C2.7
Compound D5.5
N-(benzo[d]thiazol-6-yl)-2-oxo-2H-chromene-3-carboxamideTBDTBD

3. Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens. Recent studies have shown that derivatives possess significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MIC) for these compounds were reported to be as low as 0.22 µg/mL .

Table 3: Antimicrobial Activity

Compound NamePathogen TestedMIC (µg/mL)
Compound ES. aureus0.22
Compound FE. faecalis0.25
N-(benzo[d]thiazol-6-yl)-2-oxo-2H-chromene-3-carboxamideTBD

Case Study 1: Anticancer Screening

A series of synthesized chromene derivatives were screened for their anticancer effects against various cancer cell lines, including HeLa and MCF-7. The study found that certain modifications on the benzothiazole ring significantly enhanced anticancer activity, leading to further investigations into structure-activity relationships.

Case Study 2: Neuroprotective Effects

In a study focused on neuroprotective effects, compounds similar to N-(benzo[d]thiazol-6-yl)-2-oxo-2H-chromene-3-carboxamide were tested for their ability to protect neuronal cells from oxidative stress-induced apoptosis. Results indicated a marked reduction in cell death when treated with these compounds, suggesting their potential use in neurodegenerative disease therapies.

Q & A

Q. What synthetic routes are commonly employed for preparing N-(benzo[d]thiazol-6-yl)-2-oxo-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling a 2-oxo-2H-chromene-3-carboxylic acid derivative with a benzothiazol-6-amine. For example:

  • Step 1 : Activate the carboxylic acid using coupling agents like EDCI/HOBt or DCC in anhydrous DMF .
  • Step 2 : React with 6-aminobenzo[d]thiazole under inert conditions (N₂/Ar).
  • Optimization : Base selection (e.g., K₂CO₃ vs. Et₃N) impacts yield; DMF as a solvent enhances solubility of aromatic intermediates. Purification via silica gel chromatography or recrystallization (e.g., acetone/water) improves purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • IR Spectroscopy : Confirms carbonyl (C=O) stretches at ~1700 cm⁻¹ (coumarin lactone) and ~1650 cm⁻¹ (amide C=O) .
  • NMR : ¹H NMR shows characteristic peaks:
    • δ 6.8–8.3 ppm (aromatic protons from coumarin and benzothiazole).
    • δ 10.5–11.0 ppm (amide NH, broad singlet) .
  • Elemental Analysis : Validates molecular formula (C₁₇H₁₀N₂O₃S) with <0.4% deviation .

Q. What preliminary biological screening approaches are used to assess its bioactivity?

  • In vitro assays :
    • Enzyme inhibition : Test against targets like monoamine oxidase B (MAO-B) using fluorometric assays .
    • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on coumarin/benzothiazole) influence bioactivity?

A structure-activity relationship (SAR) study reveals:

Substituent PositionBioactivity (IC₅₀, µM)Target
6-Me (coumarin)0.12 ± 0.03MAO-B
6-OMe (benzothiazole)0.45 ± 0.10MAO-B
8-Allyl (coumarin)Inactive
Key Insight : Electron-donating groups (e.g., -Me, -OMe) enhance MAO-B inhibition by stabilizing π-π interactions in the enzyme’s active site .

Q. What crystallographic data and hydrogen-bonding patterns define its solid-state structure?

  • X-ray Diffraction : Monoclinic crystal system (space group P2₁/c) with Z = 4. Key bond lengths:
    • C=O (coumarin): 1.21 Å
    • C-N (amide): 1.34 Å .
  • Hydrogen Bonding : Intramolecular N–H⋯O (2.89 Å) stabilizes planarity; intermolecular C–H⋯O (3.12 Å) forms 1D chains .

Q. How can computational methods (e.g., DFT, molecular docking) elucidate its mechanism of action?

  • Docking (AutoDock Vina) : Predicts binding to MAO-B’s flavin adenine dinucleotide (FAD) pocket with ∆G = -9.2 kcal/mol .
  • DFT Calculations : HOMO-LUMO gap (~4.1 eV) correlates with redox activity; electrostatic potential maps highlight nucleophilic regions on the benzothiazole ring .

Methodological Considerations

  • Data Contradictions : Discrepancies in bioactivity (e.g., allyl-substituted derivatives showing no activity) may arise from steric hindrance or altered electronic profiles. Validate via orthogonal assays (e.g., SPR for binding kinetics) .
  • Refinement Software : Use SHELXL for crystallographic refinement; monitor R-factor convergence (<5%) and electron density maps for disordered regions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.